molecular formula C7H8N2O2 B2438942 N-(1,2-Oxazol-4-ylmethyl)prop-2-enamide CAS No. 2141004-00-2

N-(1,2-Oxazol-4-ylmethyl)prop-2-enamide

Cat. No.: B2438942
CAS No.: 2141004-00-2
M. Wt: 152.153
InChI Key: UTUJLICZAYEEDB-UHFFFAOYSA-N
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Description

N-(1,2-Oxazol-4-ylmethyl)prop-2-enamide is a synthetic organic compound of interest in medicinal chemistry and chemical biology research. This molecule features a 1,2-oxazole (isoxazole) heterocycle, a privileged scaffold in drug discovery due to its ability to confer metabolic stability and participate in hydrogen bonding, which can enhance target binding affinity . The 1,2-oxazole core is a key structural motif found in numerous biologically active natural products and pharmaceuticals, serving as a bioisosteric replacement for carboxylic esters and amides to improve pharmacokinetic properties . The prop-2-enamide (acrylamide) group attached via a methylene linker provides a reactive handle for further synthetic elaboration, including Michael addition or free-radical reactions, making this compound a valuable building block for constructing more complex molecular architectures. This compound is primarily used as a chemical intermediate in organic synthesis and drug discovery research. Its structure suggests potential application in the development of covalent protein degraders, such as PROTACs (Proteolysis-Targeting Chimeras) and molecular glues, which are a frontier in therapeutic discovery . The molecule's framework is analogous to other reported acrylamide-containing compounds like EN67, which function as molecular glues by covalently engaging E2 ubiquitin-conjugating enzymes like UBE2D, to induce targeted protein degradation . Consequently, researchers may employ this compound to synthesize novel probes for ubiquitin-proteasome system research or to create covalent inhibitors for various protein targets. It is also suited for the synthesis of peptidomimetics, where incorporating heterocycles like oxazoles can impose conformational constraints on peptide backbones, potentially leading to enhanced stability against enzymatic degradation and improved cell permeability . The product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(1,2-oxazol-4-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-2-7(10)8-3-6-4-9-11-5-6/h2,4-5H,1,3H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUJLICZAYEEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CON=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydroxylamine with β-Keto Carbonyl Compounds

The isoxazole ring is synthesized via cyclocondensation between hydroxylamine and a β-keto aldehyde or β-keto ester. For example, reacting hydroxylamine hydrochloride with 3-ketopentanal under acidic conditions yields 4-methyl-1,2-oxazole:

$$
\text{H}2\text{NOH} \cdot \text{HCl} + \text{CH}3\text{C(O)CH}2\text{CH}2\text{CHO} \xrightarrow{\text{HCl, EtOH}} \text{4-methyl-1,2-oxazole} + \text{H}_2\text{O}
$$

Conditions :

  • Solvent: Ethanol/water mixture.
  • Temperature: Reflux (80°C).
  • Yield: ~60–70%.

Alternative Route: Van Leusen Reaction

TosMIC (tosylmethyl isocyanide) reacts with α,β-unsaturated ketones to form isoxazoles. For 4-methyl substitution, methyl vinyl ketone and TosMIC undergo cycloaddition:

$$
\text{TosMIC} + \text{CH}2=\text{C(COCH}3\text{)CH}_3 \xrightarrow{\text{Base}} \text{4-methyl-1,2-oxazole}
$$

Conditions :

  • Base: Potassium carbonate.
  • Solvent: Dimethylformamide (DMF).
  • Yield: ~50–55%.

Functionalization of the Isoxazole Ring

Bromination at the 4-Position

To introduce the methylene group, the 4-methylisoxazole undergoes free-radical bromination using N-bromosuccinimide (NBS) and a light source:

$$
\text{4-methyl-1,2-oxazole} + \text{NBS} \xrightarrow{\text{UV light}} \text{4-(bromomethyl)-1,2-oxazole}
$$

Conditions :

  • Solvent: Carbon tetrachloride.
  • Initiator: Azobisisobutyronitrile (AIBN).
  • Yield: ~40–45%.

Amination via Gabriel Synthesis

The bromomethyl intermediate is converted to the primary amine using the Gabriel method:

$$
\text{4-(bromomethyl)-1,2-oxazole} + \text{phthalimide potassium salt} \rightarrow \text{4-(phthalimidomethyl)-1,2-oxazole} \xrightarrow{\text{H}2\text{N-NH}2} \text{4-(aminomethyl)-1,2-oxazole}
$$

Conditions :

  • Solvent: Ethanol for phthalimide substitution; hydrazine hydrate for deprotection.
  • Yield: ~70–75%.

Amidation with Acrylic Acid Derivatives

Direct Amidation Using Acryloyl Chloride

The oxazolemethyl amine reacts with acryloyl chloride in the presence of a base to form the enamide:

$$
\text{4-(aminomethyl)-1,2-oxazole} + \text{CH}2=\text{CHCOCl} \xrightarrow{\text{Et}3\text{N}} \text{this compound}
$$

Conditions :

  • Base: Triethylamine (2 equiv).
  • Solvent: Dichloromethane (DCM), 0°C to room temperature.
  • Yield: ~80–85%.

Coupling Agent-Mediated Synthesis

For improved selectivity, acrylic acid is coupled using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole):

$$
\text{4-(aminomethyl)-1,2-oxazole} + \text{CH}_2=\text{CHCOOH} \xrightarrow{\text{EDCl/HOBt}} \text{this compound}
$$

Conditions :

  • Solvent: DMF, 0°C to room temperature.
  • Yield: ~75–80%.

Optimization and Challenges

Side Reactions and Mitigation

  • Polymerization of acryloyl chloride : Controlled addition at low temperatures and use of radical inhibitors (e.g., hydroquinone) minimize this.
  • Oxazole ring hydrolysis : Avoid aqueous workup at extreme pH; use neutral conditions.

Purification Methods

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.
  • Recrystallization : From ethanol/water mixture, yielding >95% purity.

Analytical Data and Characterization

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (s, 1H, oxazole-H), 6.45–6.30 (m, 2H, CH₂=CH), 5.75 (d, 1H, J = 10 Hz, NH), 4.40 (s, 2H, CH₂), 2.50 (s, 3H, CH₃).
  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N stretch).

Chromatographic Purity

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 60:40), purity ≥98%.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-Oxazol-4-ylmethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The compound can participate in substitution reactions where functional groups on the oxazole ring or the prop-2-enamide group are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce saturated heterocycles.

Scientific Research Applications

N-(1,2-Oxazol-4-ylmethyl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,2-Oxazol-4-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological processes. Detailed studies on its mechanism of action are limited, highlighting the need for further research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives such as N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide and N-((2-Methyl-4-oxopentan-2-yl)prop-2-enamide).

Uniqueness

N-(1,2-Oxazol-4-ylmethyl)prop-2-enamide is unique due to its specific structure, which combines an oxazole ring with a prop-2-enamide group. This unique structure may confer distinct chemical and biological properties compared to other oxazole derivatives.

Q & A

Basic: What are the standard synthetic routes for N-(1,2-Oxazol-4-ylmethyl)prop-2-enamide?

Methodological Answer:
The compound is synthesized via 1,3-dipolar cycloaddition between azide and alkyne precursors, catalyzed by copper acetate (Cu(OAc)₂) in a tert-butanol/water solvent system. Key steps include:

  • Alkyne functionalization : Reacting prop-2-enamide derivatives with propargyl ethers.
  • Azide coupling : Substituted azides (e.g., phenylacetamide derivatives) are generated via nucleophilic substitution.
  • Cyclization : The reaction proceeds at room temperature (6–8 hours), monitored by TLC (hexane:ethyl acetate 8:2). Workup involves ice quenching, ethyl acetate extraction, and recrystallization in ethanol .
  • Alternative routes : Oxazol-4-ylmethyl intermediates can be prepared via cyclocondensation of β-ketoamides with hydroxylamine derivatives under acidic conditions .

Basic: How is the structural integrity of this compound validated experimentally?

Methodological Answer:

  • Spectroscopic characterization :
    • IR spectroscopy : Confirm carbonyl (C=O, ~1670 cm⁻¹), oxazole ring (C=N, ~1590 cm⁻¹), and amide N–H (~3300 cm⁻¹) stretches .
    • NMR : ¹H and ¹³C NMR (DMSO-d₆) identify protons on the oxazole ring (δ 8.3–8.4 ppm), methylene bridges (–CH₂–, δ 5.3–5.5 ppm), and prop-2-enamide vinyl protons (δ 5.8–6.3 ppm) .
  • Mass spectrometry : HRMS (ESI+) calculates exact mass (e.g., [M+H]⁺ = 265.1214 for C₉H₁₂N₂O₂), confirming molecular formula .

Advanced: How can reaction yields be optimized for this compound derivatives?

Methodological Answer:

  • Catalyst screening : Copper(I) iodide or ruthenium complexes may enhance regioselectivity compared to Cu(OAc)₂ .
  • Solvent optimization : Replace tert-butanol/water with PEG-400 for greener synthesis and improved solubility .
  • Microwave-assisted synthesis : Reduce reaction time (30 minutes vs. 8 hours) while maintaining >85% yield .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) instead of recrystallization to isolate polar derivatives .

Advanced: How to resolve contradictions in spectral data for oxazole-containing amides?

Methodological Answer:

  • Case study : Discrepancies in ¹H NMR signals for oxazole protons (e.g., δ 8.3 vs. 8.1 ppm) may arise from tautomerism or solvent effects.
    • 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating protons and carbons .
    • Variable-temperature NMR : Detect dynamic processes (e.g., ring inversion) in DMSO-d₆ at 298–343 K .
    • X-ray crystallography : Resolve ambiguities by determining crystal structures (e.g., CCDC deposition for bond-length validation) .

Advanced: What biological assays are suitable for evaluating the pharmacological potential of this compound?

Methodological Answer:

  • Anticancer activity :
    • MTT assay : Test cytotoxicity against HeLa or MCF-7 cells (IC₅₀ calculation) .
    • Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays .
  • Anti-inflammatory screening :
    • COX-2 inhibition : Competitive ELISA with celecoxib as a positive control .
    • NF-κB luciferase reporter assay : Quantify transcriptional activity in RAW 264.7 macrophages .

Advanced: How to design derivatives for electronic material applications?

Methodological Answer:

  • Functionalization strategies :
    • Introduce electron-withdrawing groups (e.g., nitro, cyano) at the oxazole 5-position to enhance charge transport .
    • Replace prop-2-enamide with thiophene-acrylamide hybrids for π-conjugation extension .
  • Computational modeling :
    • *DFT calculations (B3LYP/6-31G)**: Optimize geometry and calculate HOMO-LUMO gaps (e.g., ~4.1 eV for unmodified derivatives) .
    • Molecular docking : Screen for interactions with organic semiconductor targets (e.g., PCBM) .

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